molecular formula C15H14BrNO2 B5568565 3-(4-bromophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine

3-(4-bromophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B5568565
M. Wt: 320.18 g/mol
InChI Key: FOFUXMGFXGLWRE-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains a benzoxazine ring and a bromophenyl group. This compound has gained significant attention due to its potential to act as a therapeutic agent in various diseases.

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally related to 3-(4-bromophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine has yielded insights into their synthesis and potential biological activities. The synthesis of various benzoxazine derivatives has been a focus of study due to their potential antimicrobial and anticancer properties. For instance, the development of novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones has shown some compounds to possess moderate to good antimicrobial activities against a range of microorganisms (Bektaş et al., 2010). Additionally, the synthesis of 4H-3,1-benzoxazinone derivatives with various substitutions, including the bromophenyl group, has been explored for their antibacterial evaluation, indicating mild to moderate activity towards gram-positive and gram-negative bacteria (Soliman et al., 2023).

Ecological and Pharmacological Potential

The exploration of benzoxazine derivatives extends into the ecological and pharmacological realms. Benzoxazinones, closely related in structure to benzoxazines, have been studied for their phytotoxic, antimicrobial, and antifeedant properties, which could contribute to natural herbicide models and the development of pharmaceuticals (Macias et al., 2009). Furthermore, novel benzoxazine derivatives synthesized from eugenol have shown potential bioactivity in brine shrimp lethality tests, indicating the possibility for further studies into their bioactive properties (Rudyanto et al., 2014).

Synthesis Methodologies

Advancements in the synthesis methodologies of benzoxazine derivatives have been reported, highlighting the potential for generating functionally diverse molecules with various biological activities. For example, a general method for synthesizing 4H-1,2-benzoxazine derivatives with electron-withdrawing substituents has been developed, offering a pathway to synthesize oxygen-functionalized aromatic compounds, which could be valuable in medicinal chemistry (Nakamura et al., 2003).

Properties

IUPAC Name

3-(4-bromophenyl)-6-methoxy-2,4-dihydro-1,3-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-18-14-6-7-15-11(8-14)9-17(10-19-15)13-4-2-12(16)3-5-13/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFUXMGFXGLWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCN(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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